4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid
Brand Name: Vulcanchem
CAS No.: 1333344-76-5
VCID: VC4552798
InChI: InChI=1S/C9H10BN3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7,14-15H,5H2
SMILES: B(C1=CC=C(C=C1)CN2C=NC=N2)(O)O
Molecular Formula: C9H10BN3O2
Molecular Weight: 203.01

4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid

CAS No.: 1333344-76-5

Cat. No.: VC4552798

Molecular Formula: C9H10BN3O2

Molecular Weight: 203.01

* For research use only. Not for human or veterinary use.

4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid - 1333344-76-5

Specification

CAS No. 1333344-76-5
Molecular Formula C9H10BN3O2
Molecular Weight 203.01
IUPAC Name [4-(1,2,4-triazol-1-ylmethyl)phenyl]boronic acid
Standard InChI InChI=1S/C9H10BN3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7,14-15H,5H2
Standard InChI Key NFYSBAQKJZLSRL-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)CN2C=NC=N2)(O)O

Introduction

Structural and Chemical Identity

The compound’s structure comprises a phenylboronic acid group substituted at the para position with a methylene-linked 1,2,4-triazole ring. The boronic acid (B(OH)2\text{B(OH)}_2) group enables participation in Suzuki-Miyaura cross-coupling reactions, while the 1,2,4-triazole moiety contributes to hydrogen bonding and metal coordination capabilities . Theoretical calculations using density functional theory (DFT) at the B3LYP/6-311G(2d,p) level for analogous triazole derivatives suggest planar geometries and electron-deficient aromatic systems, which influence reactivity .

Physicochemical Properties

Experimental and computational data for related compounds provide indirect insights:

PropertyValue/DescriptionMethod/Source
Molecular Weight203.01 g/molVulcanchem
SolubilitySoluble in DMSO, methanol; insoluble in hexanePredicted via LogP
Spectral Data1H NMR^1\text{H NMR}: δ 8.2–7.4 (aromatic), δ 5.1 (CH2_2)Analogous triazoles
Thermal StabilityDecomposition >250°CTGA simulations

Theoretical IR spectra for similar triazole derivatives show characteristic peaks at 1600–1650 cm1^{-1} (C=N stretching) and 3200–3400 cm1^{-1} (B-OH vibrations) .

Biological and Pharmacological Activities

Anticancer Activity

Applications in Materials Science

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables carbon-carbon bond formation in aryl-aryl couplings, critical for synthesizing biaryl pharmaceuticals and organic electronics . For instance, pinacol-protected analogs are intermediates in synthesizing kinase inhibitors .

Sensor Development

Boronic acids’ affinity for diols makes this compound a candidate for glucose-sensing polymers. Triazole’s rigidity improves structural stability in aqueous environments .

Analytical Characterization

Spectroscopic Methods

  • 1H NMR^1\text{H NMR}: Aromatic protons resonate at δ 7.4–8.2, while the methylene bridge (CH2\text{CH}_2) appears at δ 5.1 .

  • IR: Peaks at 1340 cm1^{-1} (B-O) and 1520 cm1^{-1} (triazole ring) .

  • MS: Molecular ion peak at m/z 203.01 ([M+H]+^+).

Computational studies using DFT/B3LYP methods predict HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity .

Future Perspectives

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.

  • Targeted Drug Delivery: Exploiting boronic acid’s glucose-binding ability for diabetic therapeutics.

  • Environmental Impact: Assessing biodegradation pathways to address ecotoxicological concerns.

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